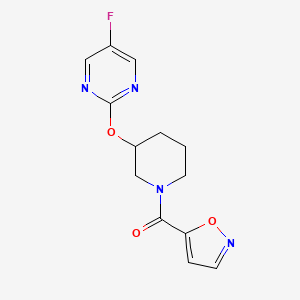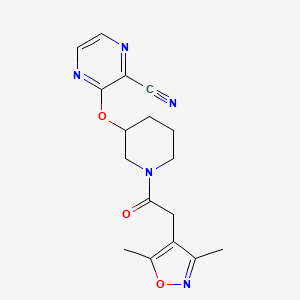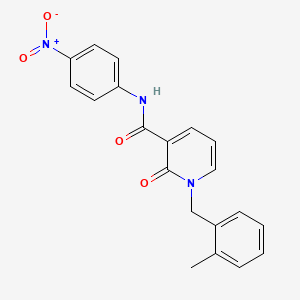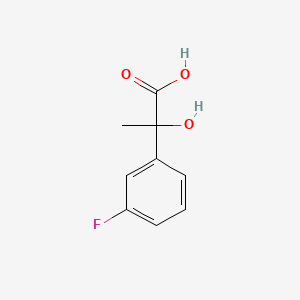![molecular formula C12H12N4 B2739694 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 453589-46-3](/img/structure/B2739694.png)
4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a unique combination of pyrrole and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrrole and pyrazole moieties endows it with diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
Target of Action
The primary targets of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to disruption of essential biochemical processes . This includes the production of components of the bacterial cell membrane and the synthesis of nucleotides and certain amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a pyrazole precursor. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar reactivity but lacking the pyrazole moiety.
3,5-dimethyl-1H-pyrazole: A pyrazole derivative with similar properties but lacking the pyrrole ring.
Uniqueness
4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of pyrrole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-7-9(2)13-11-10(8)12(15-14-11)16-5-3-4-6-16/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIWFQSFCNQKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2739617.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)

![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)

![2-{8-methoxy-6,12,12-trimethyl-4-oxo-3,11-dioxatricyclo[8.4.0.0,2,7]tetradeca-1,5,7,9-tetraen-5-yl}acetic acid](/img/structure/B2739630.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

